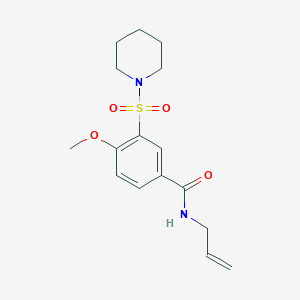![molecular formula C12H27N5O5S2 B4617973 2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate](/img/structure/B4617973.png)
2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate" often involves the reaction of sulfonyl imines with various reagents. For example, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate demonstrates a methodology that might be akin to synthesizing our compound of interest, showcasing the versatility of sulfonyl imines in synthesis (Schleusner et al., 2004).
Molecular Structure Analysis
The structural analysis of related compounds, such as N-t-Bu-N',N''-Disulfonamide-1,3,5-triazinanes, provides insights into the molecular architecture of "2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate". These studies reveal the axial position of tert-butyl groups in hexahydro-1,3,5-triazacyclohexanes, a characteristic that could influence the chemical behavior and reactivity of the compound (Kletskov et al., 2020).
Chemical Reactions and Properties
The reactivity of cyclic imino ether salts, which may share functional groups with our compound, reveals the potential for various chemical transformations. Such derivatives can undergo spontaneous and base-catalyzed polymerization, highlighting the chemical versatility and reactive nature of these compounds (Miyamoto et al., 1987).
Physical Properties Analysis
Analyzing the physical properties of related compounds involves examining their crystallization behavior, melting points, and solubility. For instance, the synthesis and side-chain crystallization of new comb-like polymers from 2-amino-4-(N-alkylanilino)-6-isopropenyl-1,3,5-triazines offer insights into how the side chains influence physical properties like glass transition temperatures and crystallization behavior (Kunisada et al., 1990).
Chemical Properties Analysis
The chemical properties of "2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate" can be inferred from reactions of structurally related compounds. The synthesis of 3-(alkylamino)-, 3-(alkoxy)-, 3-(aryloxy)-, 3-(alkylthio)-, and 3-(arylthio)-1,2,4-triazines demonstrates a unified route that highlights the compound's reactivity towards various nucleophiles, suggesting a wide range of chemical transformations it may undergo (Shi et al., 2016).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research on similar compounds has explored their synthesis and potential as intermediates for further chemical modifications. For example, the synthesis of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide and its utility in allylation reactions demonstrates the versatility of sulfonylimino derivatives in organic synthesis (Schleusner, Koep, Guenter, Tiwari, & Gais, 2004).
Polymer and Material Science
In polymer and material science, the synthesis of novel ionic monomers and their polymerization into "polymeric ionic liquids" (PILs) with highly delocalized anions showcases the application of sulfonylimino derivatives in creating materials with enhanced ionic conductivity and thermal stability (Shaplov et al., 2011).
Herbicide Development
The design and synthesis of novel ALS inhibitors, including N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide, for herbicidal applications further illustrate the potential of sulfonylimino compounds in agricultural chemistry (Ren et al., 2000).
Advanced Electrolytes for Energy Storage
The study of ionic liquids, such as N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, as electrolytes in lithium-ion batteries, highlights the application of sulfonylimino derivatives in improving the performance and safety of energy storage systems (Elia et al., 2016).
Propiedades
IUPAC Name |
2-[6-(butylsulfonylamino)-2,4-dihydro-1H-1,3,5-triazin-3-yl]ethyl N-propan-2-ylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N5O5S2/c1-4-5-8-23(18,19)16-12-13-9-17(10-14-12)6-7-22-24(20,21)15-11(2)3/h11,15H,4-10H2,1-3H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIIRHHGGXFTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NCN(CN1)CCOS(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4617890.png)
![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)
![N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)
![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4617943.png)
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4617955.png)
![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4617961.png)
![N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4617978.png)
![4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4617982.png)
![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)